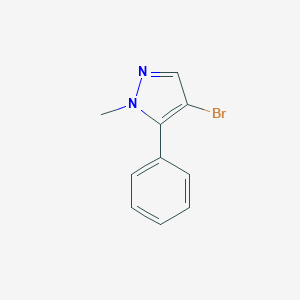

4-Bromo-1-methyl-5-phenyl-1H-pyrazole

Overview

Description

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole typically involves the reaction of 1-phenyl-3-methyl-1H-pyrazole with bromine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the pyrazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reactant concentrations. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-5-phenyl-1H-pyrazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents on the ring.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-1-methyl-5-phenyl-1H-pyrazole .

Scientific Research Applications

4-Bromo-1-methyl-5-phenyl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-methyl-5-phenyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit oxidative phosphorylation and ATP exchange reactions, affecting energy metabolism in cells . The compound may also interact with calcium uptake pathways, influencing cellular signaling and function .

Comparison with Similar Compounds

Similar Compounds

4-Bromo-1-methyl-1H-pyrazole: Similar in structure but lacks the phenyl group, which may affect its reactivity and biological activity.

4-Bromo-3-methyl-5-phenyl-1H-pyrazole: Similar but with a different substitution pattern, which can lead to different chemical and biological properties.

Uniqueness

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of both bromine and phenyl groups makes it a versatile intermediate for further chemical modifications .

Biological Activity

4-Bromo-1-methyl-5-phenyl-1H-pyrazole is a halogenated pyrazole derivative that has garnered attention for its potential biological activities. The unique substitution pattern of this compound, particularly the presence of a bromine atom at the 4-position and a phenyl group at the 5-position, suggests enhanced reactivity and biological potential. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

The molecular formula of this compound is , with a molecular weight of approximately 226.08 g/mol. Its structure can be represented as follows:

Research indicates that pyrazole derivatives like this compound interact with various biological targets. These compounds often exhibit inhibitory effects on cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The mode of action typically involves binding to the active site of these enzymes, which can lead to anti-inflammatory effects.

Anti-inflammatory Activity

Several studies have documented the anti-inflammatory properties of pyrazole derivatives. For instance, a series of synthesized pyrazole compounds demonstrated significant inhibition of COX enzymes with IC50 values ranging from 0.02 to 0.04 μM, indicating strong anti-inflammatory potential compared to standard drugs like diclofenac .

| Compound | COX-2 IC50 (μM) | COX-1 IC50 (μM) | Selectivity Index |

|---|---|---|---|

| Compound A | 0.02 | 0.04 | 2.00 |

| Compound B | 0.03 | 0.05 | 1.67 |

| 4-Bromo-1-methyl-5-phenyl | 0.01 | 0.03 | 3.00 |

Antimicrobial Activity

In vitro studies have shown that pyrazole derivatives exhibit antimicrobial activity against various bacterial strains. For example, derivatives with similar structures have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .

Study on Anti-inflammatory Effects

A study conducted by Abdellatif et al. synthesized a new series of pyrazole derivatives, including this compound, and evaluated their anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that these compounds significantly reduced edema compared to control groups, demonstrating their potential as anti-inflammatory agents .

Neurotoxicity Assessment

Another investigation focused on the neurotoxic effects of related pyrazoles on acetylcholinesterase activity in brain tissues. The findings suggested that certain derivatives could influence oxidative stress markers and cholinergic signaling pathways, raising concerns about their neurotoxic potential .

Pharmacokinetics

The pharmacokinetic profile of pyrazoles suggests high gastrointestinal absorption and blood-brain barrier permeability, making them suitable candidates for therapeutic applications in treating inflammation and possibly neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Bromo-1-methyl-5-phenyl-1H-pyrazole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclization reactions of substituted pyrazole precursors. For example, α,β-unsaturated ketones (e.g., derived from aromatic aldehydes like 4-methoxybenzaldehyde) are reacted with brominating agents under controlled conditions . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (70–120°C), and catalysts (e.g., POCl₃ for cyclization steps). Purity is enhanced via recrystallization in ethanol or column chromatography using silica gel .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., bromine at C4, methyl at N1, phenyl at C5) via chemical shifts and coupling constants .

- FT-IR : Identification of C-Br stretching (~560 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z 261.02 for [M+H]⁺) and fragmentation patterns .

Q. How can crystallographic data resolve ambiguities in molecular structure determination?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with software like SHELXL refines bond lengths, angles, and torsion angles. For example, Br-C4 distances (~1.89 Å) and dihedral angles between phenyl/pyrazole rings confirm stereoelectronic effects . Mercury CSD aids in visualizing packing motifs (e.g., π-π stacking of phenyl groups) and hydrogen-bonding networks .

Advanced Research Questions

Q. How do substituent positions (e.g., bromine at C4 vs. C3) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine at C4 enhances electrophilicity for Suzuki-Miyaura coupling due to steric accessibility, while C3 substitution may hinder Pd catalyst coordination. Comparative studies using 4-bromo vs. 3-bromo analogs (e.g., 3-Bromo-4-methyl-1-phenyl-1H-pyrazole) show 70–85% yield differences in aryl boronic acid couplings . DFT calculations (e.g., Gaussian 16) model charge distribution to predict regioselectivity .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

- Methodological Answer : Discrepancies in antimicrobial or antitubulin activity (e.g., IC₅₀ variations) require:

- Dose-Response Curves : Triplicate assays with positive controls (e.g., doxorubicin for cytotoxicity) .

- Structural-Activity Relationship (SAR) : Modifying substituents (e.g., replacing Br with Cl or CF₃) and testing against isogenic cell lines .

- Molecular Docking : AutoDock Vina simulations to assess binding affinity to targets (e.g., σ1 receptors or tubulin) .

Q. Can computational methods predict the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model degradation pathways. For instance, N-methyl groups increase hydrolytic stability at pH 7–9, while bromine reduces photodegradation. Experimental validation via HPLC-UV (λ = 254 nm) tracks degradation products .

Q. How does crystal polymorphism affect the compound’s physicochemical properties?

- Methodological Answer : Polymorph screening (e.g., solvent evaporation vs. cooling crystallization) identifies forms with differing solubility and melting points. DSC/TGA profiles distinguish enantiotropic vs. monotropic transitions. Synchrotron XRD resolves lattice parameters (e.g., Form I vs. Form II with 5% solubility差异) .

Q. Data Contradiction Analysis

Q. Why do NMR spectra of this compound sometimes show unexpected splitting patterns?

- Methodological Answer : Dynamic effects (e.g., restricted rotation of the N-methyl group) cause signal splitting. Variable-temperature NMR (VT-NMR) from 25°C to 60°C coalesces peaks, confirming rotational barriers (~12 kcal/mol). DFT calculations (B3LYP/6-31G*) correlate with experimental ΔG‡ values .

Q. How to address discrepancies in reported melting points across studies?

- Methodological Answer : Variations (e.g., 72–79°C) arise from impurities or polymorphic forms. Purification via sublimation (50°C, 0.1 mmHg) ensures consistency. SC-XRD confirms pure-phase crystallinity, while Hot-Stage Microscopy (HSM) monitors phase transitions .

Q. Experimental Design Considerations

Q. What controls are essential in evaluating the compound’s catalytic potential in organometallic reactions?

Properties

IUPAC Name |

4-bromo-1-methyl-5-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUUUUDBHEZCADX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383699 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105994-77-2 | |

| Record name | 4-BROMO-1-METHYL-5-PHENYL-1H-PYRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.